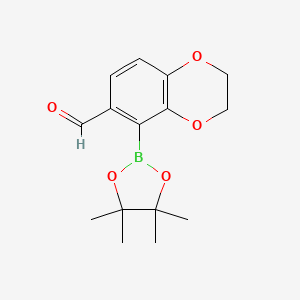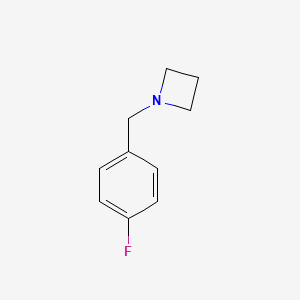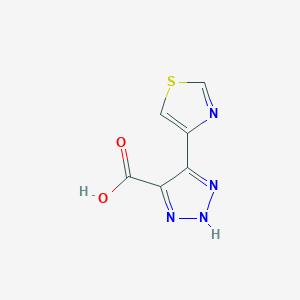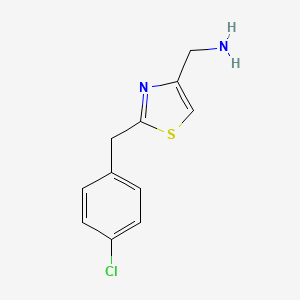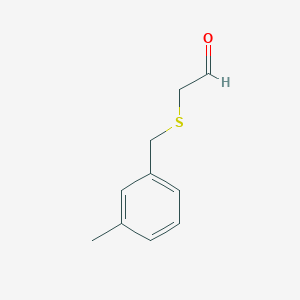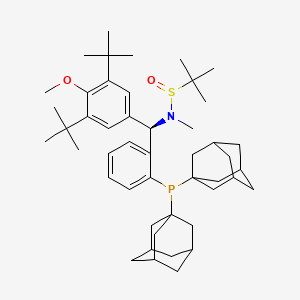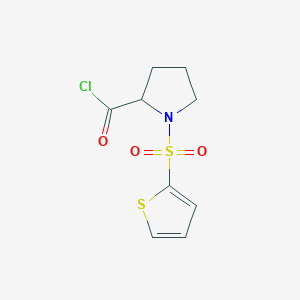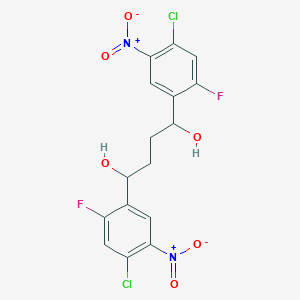
1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol is a chemical compound with the molecular formula C16H12Cl2F2N2O6. It is known for its use as an intermediate in the synthesis of various pharmaceuticals, particularly Pibrentasvir, an antiviral drug used in the treatment of hepatitis C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol typically involves the reaction of 4-chloro-2-fluoro-5-nitrobenzene with butane-1,4-diol under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to the necessary conditions. The process is optimized to maximize yield and minimize impurities. The final product is then purified through various techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol is primarily used as an intermediate in the synthesis of pharmaceuticals. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Used in the synthesis of antiviral drugs such as Pibrentasvir.
Industry: Employed in the production of various chemical products
Mecanismo De Acción
The mechanism of action of 1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of Pibrentasvir, it contributes to the formation of the active pharmaceutical ingredient that inhibits the NS5A protein, a key component in the replication of the hepatitis C virus .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione: Similar in structure but with a ketone group instead of a diol.
4-Chloro-2-fluoro-5-nitrophenyl)ethanone: A related compound with a shorter carbon chain.
Uniqueness
1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol is unique due to its specific structure, which makes it particularly suitable as an intermediate in the synthesis of antiviral drugs. Its combination of functional groups allows for versatile chemical reactions and modifications .
Propiedades
IUPAC Name |
1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F2N2O6/c17-9-5-11(19)7(3-13(9)21(25)26)15(23)1-2-16(24)8-4-14(22(27)28)10(18)6-12(8)20/h3-6,15-16,23-24H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXZNRBDCSSKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(CCC(C2=CC(=C(C=C2F)Cl)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F2N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)


![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)
